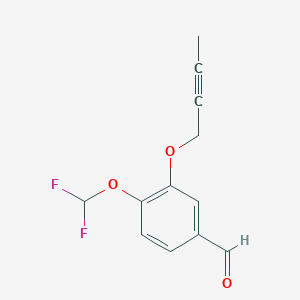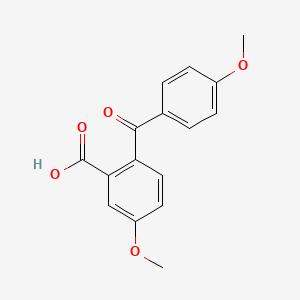![molecular formula C12H14N2O2 B8437860 methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8437860.png)
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylpyridine with an appropriate acylating agent can yield the desired pyrrolopyridine core. Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid can produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer . The compound binds to the receptor, preventing its activation and subsequent downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Pyrrolidin-2-ones: These compounds are structurally related and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-9(7-11(15)16-2)8-5-4-6-13-12(8)14-10/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChIキー |
UONKHZQHSRVDTB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8437811.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B8437818.png)

![3-[2-(4-Fluoro-phenyl)-allyl]-1,3-dimethyl-piperidin-4-one](/img/structure/B8437840.png)




![3-(Naphthalene-1-sulfonyl)-5-[(pyrrolidin-3-yl)oxy]-2H-indazole](/img/structure/B8437882.png)
![3-Phenyl-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B8437886.png)

